molecular formula C9H16N4O2 B6617657 tert-butyl 2-(azidomethyl)azetidine-1-carboxylate CAS No. 1824516-96-2

tert-butyl 2-(azidomethyl)azetidine-1-carboxylate

Cat. No.: B6617657
CAS No.: 1824516-96-2
M. Wt: 212.25 g/mol
InChI Key: NARSVBFAHRUQEK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₆N₄O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with azidomethyl reagents. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which undergoes azidomethylation under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted azetidines.

    Reduction: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry applications.

Biology and Medicine: Its azido group can be used to introduce bioorthogonal functional groups into biologically active molecules, facilitating the study of biological processes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate involves its reactivity towards various chemical reagents. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound can be used to link different molecular entities together .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate is unique due to its azido functional group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly valuable for applications in click chemistry and bioorthogonal chemistry.

Properties

IUPAC Name

tert-butyl 2-(azidomethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(13)6-11-12-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSVBFAHRUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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